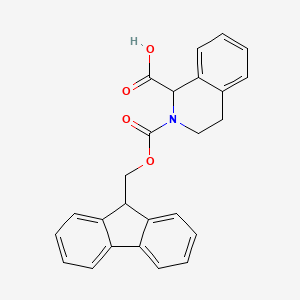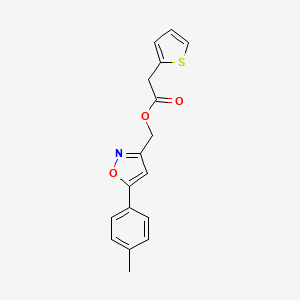![molecular formula C14H10FN3O2 B2455686 5-(4-Fluorphenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-carbonsäure CAS No. 1443279-63-7](/img/structure/B2455686.png)
5-(4-Fluorphenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are known for their significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves various steps. The intermediate is prepared by cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The PP derivatives synthesis has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.22 . More detailed physical and chemical properties were not found in the search results.Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and BTK. It has also been shown to inhibit the activity of various transcription factors, including NF-κB and STAT3.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid are varied and depend on the specific application of the compound. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate immune function and cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in lab experiments include its unique structure, potential for use in a variety of fields, and its ability to inhibit various enzymes and signaling pathways. The limitations of using this compound include its potential toxicity and the need for further study to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. These include further studies on its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential applications as a tool compound for the study of various biological processes. Finally, research is needed to identify potential side effects and toxicity of this compound.
Synthesemethoden
The synthesis of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves several steps. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-phenylbut-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-5-(4-fluorophenyl)pyrazole. The final step involves the reaction of 3-methyl-5-(4-fluorophenyl)pyrazole with ethyl chloroformate to form 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Antitumor-Anwendungen
Pyrazolo[1,5-a]pyrimidin-Derivate, einschließlich „5-(4-Fluorphenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-carbonsäure”, wurden als hochwirksam in der medizinischen Chemie identifiziert, insbesondere im Bereich der Krebsforschung . Sie wurden als Antitumor-Gerüst verwendet und zeigen Potenzial für Anwendungen in der Krebstherapie .
Enzymatische Inhibitoren-Aktivität
Diese Verbindungen haben eine signifikante enzymatische Inhibitoren-Aktivität gezeigt . Diese Eigenschaft kann bei der Entwicklung von Medikamenten genutzt werden, die bestimmte Enzyme im Körper angreifen, was möglicherweise zu neuen Behandlungen für eine Vielzahl von Krankheiten führt .
Anwendungen in der Materialwissenschaft
Pyrazolo[1,5-a]pyrimidin-Derivate haben aufgrund ihrer signifikanten photophysikalischen Eigenschaften Aufmerksamkeit in der Materialwissenschaft erlangt . Diese Eigenschaften könnten bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften genutzt werden .
Antieinflammatorische Anwendungen
Untersuchungen haben gezeigt, dass Pyrimidine eine Reihe von pharmakologischen Wirkungen aufweisen, darunter auch entzündungshemmende Aktivitäten . Es wurde festgestellt, dass sie die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren hemmen .
Antioxidative Anwendungen
Pyrimidine sind auch für ihre antioxidativen Wirkungen bekannt . Dies macht sie möglicherweise nützlich bei der Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist, darunter Krebs und neurodegenerative Erkrankungen .
Antibakterielle und antivirale Anwendungen
Pyrimidine haben antibakterielle und antivirale Wirkungen gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von bakteriellen und viralen Infektionen hin .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-7-16-18-12(14(19)20)6-11(17-13(8)18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUTVJTINQEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2455603.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2455606.png)

![2-(4-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455609.png)


![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2455614.png)

![Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2455618.png)
![dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2455619.png)
![6-Propyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2455621.png)
![ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate](/img/structure/B2455623.png)

![3-Ethyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2455626.png)